molecular formula C22H23N5O3 B2940289 3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251607-75-6

3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2940289
CAS RN: 1251607-75-6
M. Wt: 405.458
InChI Key: PGTCMEAUYRAAPE-UHFFFAOYSA-N
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Description

“3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a compound that contains a triazole ring. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole compounds often involves the use of heterocyclic groups . The compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . The final derivatives are evaluated for their in vitro anti-microbial activity after thorough purification .


Molecular Structure Analysis

The molecular structure of triazole compounds, including “3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide”, is characterized by the presence of a triazole ring, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .


Chemical Reactions Analysis

Triazole compounds are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They have been targeted for the development of a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds are largely determined by their molecular structure. The presence of the triazole ring, which contains two carbon and three nitrogen atoms, imparts unique properties to these compounds .

Scientific Research Applications

Cytotoxic Agents for Cancer Therapy

Compounds with the 1,2,3-triazole moiety have been explored for their cytotoxic properties against various cancer cell lines. The derivatives of such compounds have shown promising results in in vitro studies, particularly against human breast cancer cell lines like MCF-7 . These compounds are designed to inhibit cell viability and induce apoptosis in cancer cells, potentially offering new avenues for cancer treatment.

Antimicrobial Activity

Triazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. Some of these compounds exhibit significant growth inhibitory activity, with minimum inhibitory concentration (MIC) values indicating strong potential as antimicrobial agents . This application is crucial, especially in the development of new antibiotics to combat resistant strains of bacteria.

Antioxidant Properties

The antioxidant capacity of triazole-containing compounds is another area of interest. These compounds have been tested using assays like the DPPH free radical-scavenging assay and have shown remarkable activity compared to standard antioxidants . This property is beneficial for preventing oxidative stress-related diseases.

Molecular Docking Studies for Drug Discovery

Molecular docking studies of triazole derivatives have provided insights into their interactions with various enzymes and proteins. For instance, their binding affinities with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and COVID-19 main protease suggest that these compounds could be potent inhibitors and valuable in drug discovery efforts .

Pharmacological Applications

The pharmacological applications of triazole derivatives are vast. They have been targeted for their antibacterial, anticancer, and anti-hypercholesterolemic actions. These compounds are being studied for their drug-like properties and potential to be developed into therapeutic agents .

Biochemical Role in Vitamin B1 Structure

Thiazole, a moiety present in the structure of these compounds, plays a vital role in biochemistry as part of the vitamin B1 (thiamine) structure. This highlights the importance of such compounds in essential biological processes and their potential in nutritional science .

Safety and Hazards

While specific safety and hazard data for “3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” may not be readily available, it’s important to note that all chemicals should be handled with appropriate safety precautions. In general, triazole compounds are used in medicinal chemistry due to their safety profile and excellent therapeutic index .

Future Directions

The future directions in the research of triazole compounds like “3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . These compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

properties

IUPAC Name

3-methoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-30-19-9-5-6-16(14-19)21(28)23-17-10-12-26(13-11-17)22(29)20-15-27(25-24-20)18-7-3-2-4-8-18/h2-9,14-15,17H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTCMEAUYRAAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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